molecular formula C15H22N2O3 B2538192 N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide CAS No. 1390333-61-5

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide

Cat. No.: B2538192
CAS No.: 1390333-61-5
M. Wt: 278.352
InChI Key: LLTDNJZATWRFIQ-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely used in synthetic organic chemistry, particularly in the synthesis of peptides and other complex nitrogen-containing molecules . The Boc group can be selectively introduced and removed under mild acidic conditions, allowing for the sequential construction of complex molecules without unwanted side reactions . The 3,4-dimethylphenyl moiety incorporated into the glycinamide structure is a feature found in compounds investigated for various biological activities. Research on similar phenylglycinamide derivatives has explored their potential as multi-target therapeutic agents, with studies indicating activity in preclinical models for conditions such as epilepsy and neuropathic pain . This specific combination of the Boc-protected amine and the dimethylphenyl group makes this glycinamide derivative a valuable intermediate for researchers designing and synthesizing novel compounds for biological evaluation. The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Standard safety precautions for handling laboratory chemicals should be followed.

Properties

IUPAC Name

tert-butyl N-[2-(3,4-dimethylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10-6-7-12(8-11(10)2)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTDNJZATWRFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide typically involves the following steps:

    Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form Boc-glycine.

    Amidation: Boc-glycine is then reacted with 3,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Oxidized derivatives of the glycinamide moiety.

    Reduction: Reduced derivatives of the glycinamide moiety.

    Substitution: Deprotected glycinamide.

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide involves its reactivity towards various chemical reagents. The Boc protecting group provides stability during synthetic transformations and can be selectively removed under acidic conditions to reveal the active glycinamide moiety. The 3,4-dimethylphenyl group enhances the compound’s lipophilicity and can influence its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide with structurally related compounds from the literature, focusing on functional groups, synthetic routes, and physicochemical properties:

Compound Protecting Group Aromatic Substituent Functional Group Key Properties
This compound Boc 3,4-dimethylphenyl Amide High lipophilicity; acid-labile Boc group
tert.-Butylisothiocyanato-(2-benzyl)-acetate tert-butyl Benzyl Isothiocyanate Reactive isothiocyanate for thiourea synthesis
N-Methyl-N-phenylcarbamoylglycine ethyl ester None Phenyl Carbamoyl, Ester Ester hydrolysis susceptibility
Methoxycarbonyl glycine ethyl ester Methoxycarbonyl None Ester Base-labile protecting group

Structural and Functional Insights:

Protecting Groups :

  • The Boc group in the target compound provides superior stability under basic conditions compared to the methoxycarbonyl group in Methoxycarbonyl glycine ethyl ester, which is prone to base-mediated hydrolysis .
  • In contrast, tert.-Butylisothiocyanato-(2-benzyl)-acetate uses a tert-butyl group for steric protection but incorporates an isothiocyanate for further functionalization, a feature absent in the target compound .

Aromatic Substituents :

  • The 3,4-dimethylphenyl group enhances lipophilicity and steric hindrance compared to the benzyl group in tert.-Butylisothiocyanato-(2-benzyl)-acetate or the unsubstituted phenyl in N-Methyl-N-phenylcarbamoylglycine ethyl ester. This may reduce solubility in polar solvents but improve membrane permeability in biological systems .

Functional Group Reactivity :

  • The amide bond in the target compound is less reactive toward hydrolysis than the ester groups in Methoxycarbonyl glycine ethyl ester or N-Methyl-N-phenylcarbamoylglycine ethyl ester, which are susceptible to enzymatic or chemical cleavage .

Biological Activity

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide (Boc-DMG) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in drug development, supported by relevant data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group which enhances its stability during synthetic processes. The presence of the 3,4-dimethylphenyl group contributes to its lipophilicity, influencing its interactions within biological systems.

Synthesis Methods

The synthesis of Boc-DMG typically involves two main steps:

  • Protection of Glycine: Glycine is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form Boc-glycine.
  • Amidation: The Boc-glycine is then coupled with 3,4-dimethylaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield Boc-DMG.

This method allows for the efficient production of the compound in both laboratory and industrial settings.

Boc-DMG exhibits various biological activities primarily through its interactions with enzymes and proteins involved in metabolic pathways. The mechanism includes:

  • Enzyme Inhibition: Studies indicate that Boc-DMG may inhibit specific enzymes, thereby modulating biochemical pathways relevant to disease processes.
  • Binding Affinity: Research has shown that Boc-DMG has a significant binding affinity for certain protein targets, which can lead to therapeutic effects in cellular models.

In Vitro Studies

In vitro studies have demonstrated that Boc-DMG possesses:

  • Antioxidant Properties: It can scavenge free radicals, reducing oxidative stress in cellular systems.
  • Anti-inflammatory Effects: The compound has been shown to inhibit pro-inflammatory cytokines in various cell lines.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of Boc-DMG relative to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(tert-butoxycarbonyl)-N1-(4-methylphenyl)glycinamideSimilar Boc protection; different phenyl groupVariations in enzyme inhibition
N-benzoyl-N1-(3,4-dimethylphenyl)glycinamideBenzoyl instead of Boc protecting groupDifferent reactivity profiles

The unique combination of the Boc group and the 3,4-dimethylphenyl substituent enhances the compound's potential for specific biological interactions.

Case Studies

Recent research has explored the application of Boc-DMG in various therapeutic contexts:

  • Cancer Research: A study investigated the compound's ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups.
  • Neurodegenerative Diseases: Another study focused on its neuroprotective effects against oxidative stress-induced neuronal damage, suggesting potential applications in treating conditions like Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected glycine derivatives with 3,4-dimethylphenylamine under peptide-coupling conditions (e.g., using carbodiimides like EDC/HOBt). Key steps include:

  • Boc Deprotection: Use trifluoroacetic acid (TFA) in dichloromethane (DCM) under inert atmosphere to avoid side reactions.
  • Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor progress via TLC and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • NMR: Acquire 1H^1H- and 13C^{13}C-NMR spectra in deuterated DMSO or CDCl3_3. For the Boc group, expect a singlet at ~1.4 ppm (1H^1H) and a carbonyl peak at ~155 ppm (13C^{13}C). The 3,4-dimethylphenyl moiety will show aromatic protons at 6.5–7.2 ppm and methyl groups at ~2.2 ppm .
  • Mass Spectrometry: Use high-resolution ESI-MS to confirm molecular weight (calculated for C15_{15}H22_{22}N2_2O3_3: 278.16 g/mol).

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., TFA).
  • Spill Management: Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Avoid inhalation of fine powders during recrystallization .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation of a saturated DCM/hexane solution. Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Process with SHELXL for structure refinement, focusing on anisotropic displacement parameters and residual electron density maps to confirm stereochemistry .
  • ORTEP Visualization: Use ORTEP-3 to generate thermal ellipsoid plots, highlighting bond angles and torsional strain in the Boc-protected glycinamide moiety .

Q. How might researchers address contradictory NMR and crystallographic data?

Methodological Answer:

  • Scenario: Discrepancy between observed 1H^1H-NMR splitting patterns (indicating free rotation) and rigid crystal structure.
  • Resolution: Perform variable-temperature NMR (VT-NMR) in DMSO-d6_6 to probe rotational barriers. Compare with DFT-calculated energy barriers (e.g., Gaussian09 at B3LYP/6-31G* level). If experimental and computational barriers align, the crystal lattice may impose rigidity absent in solution .

Q. What strategies optimize experimental phasing in crystallography for derivatives of this compound?

Methodological Answer:

  • Heavy-Atom Derivatives: Introduce a bromine substituent on the 3,4-dimethylphenyl ring to enhance anomalous scattering. Use SHELXD for phase determination and SHELXE for density modification. Validate with the WinGX suite for data integration and scaling .

Q. How can computational modeling predict biological activity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., proteases). Parameterize the Boc group as a flexible ligand and the glycinamide backbone as a hydrogen-bond donor. Validate with MD simulations (GROMACS) to assess binding stability .

Methodological Challenges in Data Interpretation

Q. How to distinguish between Boc-group decomposition and solvent artifacts in mass spectra?

Methodological Answer:

  • Control Experiment: Run a blank sample (solvent-only) under identical ionization conditions. Compare fragmentation patterns: Boc decomposition typically shows peaks at m/z 57 ([C4_4H9_9]+^+) and 100 ([Boc - CO2_2]+^+). Solvent artifacts (e.g., DCM adducts) appear as clusters around +84/86 Da .

Q. What experimental designs mitigate polymorphism in crystallization?

Methodological Answer:

  • Screen Conditions: Use a Crystal Gryphon robot to test 96 solvent combinations (e.g., alcohols, ethers, aqueous buffers). Monitor nucleation kinetics with polarized light microscopy. Polymorph stability can be assessed via DSC to identify thermodynamically favored forms .

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